molecular formula C10H12N5Na2O10PS B12385063 Adenosine 5'-phosphosulfate (disodium)

Adenosine 5'-phosphosulfate (disodium)

Cat. No.: B12385063
M. Wt: 471.25 g/mol
InChI Key: ZPTNSTABODLUOW-QONMVAKYSA-L
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Description

Adenosine 5’-phosphosulfate (disodium) is a sulfur-containing compound that plays a crucial role in the metabolism of sulfur in various organisms. It is a key intermediate in the biosynthesis of sulfur-containing compounds and is involved in the transfer of sulfate groups to other molecules. The compound is often used in scientific research to study sulfotransferases and sulforeductases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-phosphosulfate (disodium) can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the reaction of adenosine with sulfuric acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, adenosine 5’-phosphosulfate (disodium) is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-phosphosulfate (disodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in sulfur metabolism and the transfer of sulfate groups to other molecules .

Common Reagents and Conditions: Common reagents used in the reactions of adenosine 5’-phosphosulfate (disodium) include sulfuric acid, sodium hydroxide, and various catalysts. The reaction conditions typically involve controlled temperature, pH, and reaction time to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of adenosine 5’-phosphosulfate (disodium) include various sulfur-containing compounds, such as sulfates and sulfonates. These products are essential for various biological processes and industrial applications .

Scientific Research Applications

Adenosine 5’-phosphosulfate (disodium) has a wide range of applications in scientific research. It is used to study the mechanisms of sulfotransferases and sulforeductases, which are enzymes involved in the transfer and reduction of sulfate groups. The compound is also used in the study of sulfur metabolism in plants and animals .

In the field of medicine, adenosine 5’-phosphosulfate (disodium) is used to investigate the role of sulfur-containing compounds in various diseases and conditions. It is also used in the development of new drugs and therapies targeting sulfur metabolism .

In industry, adenosine 5’-phosphosulfate (disodium) is used in the production of various sulfur-containing chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

Adenosine 5’-phosphosulfate (disodium) exerts its effects by acting as a substrate for sulfotransferases and sulforeductases. These enzymes catalyze the transfer and reduction of sulfate groups, which are essential for various biological processes. The compound interacts with specific molecular targets and pathways involved in sulfur metabolism, leading to the formation of various sulfur-containing compounds .

Comparison with Similar Compounds

Adenosine 5’-phosphosulfate (disodium) is unique in its role as a key intermediate in sulfur metabolism. Similar compounds include adenosine 3’-phosphate 5’-phosphosulfate and adenosine 5’-diphosphate, which also play roles in sulfur metabolism but have different structures and functions .

List of Similar Compounds:

Properties

Molecular Formula

C10H12N5Na2O10PS

Molecular Weight

471.25 g/mol

IUPAC Name

disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfonato phosphate

InChI

InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1

InChI Key

ZPTNSTABODLUOW-QONMVAKYSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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